Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15989159
InChI: InChI=1S/C8H10N2O3/c1-12-8(11)6-4-10-7(13-6)5-2-9-3-5/h4-5,9H,2-3H2,1H3
SMILES:
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol

Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate

CAS No.:

Cat. No.: VC15989159

Molecular Formula: C8H10N2O3

Molecular Weight: 182.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate -

Specification

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
IUPAC Name methyl 2-(azetidin-3-yl)-1,3-oxazole-5-carboxylate
Standard InChI InChI=1S/C8H10N2O3/c1-12-8(11)6-4-10-7(13-6)5-2-9-3-5/h4-5,9H,2-3H2,1H3
Standard InChI Key VOBUHHGIIXIZKB-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN=C(O1)C2CNC2

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The molecule consists of a 1,3-oxazole ring substituted at the C2 position with an azetidine group and at the C5 position with a methyl carboxylate ester. The oxazole ring, a five-membered heteroaromatic system containing oxygen and nitrogen atoms, provides electronic diversity, while the azetidine (a four-membered nitrogen-containing ring) introduces conformational rigidity. The ester group at C5 enhances solubility and serves as a handle for further derivatization.

Spectroscopic and Crystallographic Data

Structural elucidation of related oxazole-azetidine hybrids has been achieved through multimodal analytical techniques:

  • NMR Spectroscopy: 1H^{1}\text{H} NMR spectra typically show characteristic signals for the azetidine protons (δ 3.5–4.0 ppm, multiplet) and oxazole ring protons (δ 7.2–8.1 ppm, singlet for C4-H). The methyl ester group resonates as a singlet near δ 3.8 ppm .

  • X-ray Diffraction: Single-crystal studies of analogous compounds reveal planar oxazole rings with dihedral angles of 85–90° relative to the azetidine plane, indicating minimal conjugation between the two rings .

  • HRMS: High-resolution mass spectrometry confirms the molecular ion peak at m/z 182.18 (calculated for C₈H₁₀N₂O₃).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₀N₂O₃
Molecular Weight182.18 g/mol
IUPAC Namemethyl 2-(azetidin-3-yl)-1,3-oxazole-5-carboxylate
Canonical SMILESCOC(=O)C1=CN=C(O1)C2CNC2
Topological Polar Surface Area67.8 Ų

Synthetic Methodologies

Cyclocondensation of β-Enamino Ketoesters

MethodStarting MaterialsCatalyst/BaseYield (%)
Cyclocondensation β-Enamino ketoester, NH₂OH·HClNone65–78
Cycloaddition Acid chloride, isocyanideDBU70–92

Pharmacological and Chemical Applications

Neurological Target Engagement

The oxazole scaffold mimics endogenous amino acids, enabling interactions with CNS receptors. Structural analogs like muscimol (GABA_A agonist) and AMPA (glutamate receptor agonist) demonstrate the pharmacophore’s versatility. Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate’s azetidine group may enhance blood-brain barrier penetration compared to larger heterocycles .

Peptide Mimetics and Library Synthesis

Incorporating this compound into peptide chains introduces conformational constraints, improving proteolytic stability. It has been used in DNA-encoded libraries to discover protein ligands, with the ester group enabling post-synthetic modification via hydrolysis or aminolysis .

Functionalization and Derivatization Pathways

Ester Hydrolysis and Amide Formation

The methyl ester undergoes saponification to yield the carboxylic acid, which can couple with amines to form amides. For instance, reaction with benzylamine in DMF using HATU produces N-benzyl oxazole-5-carboxamide derivatives.

Azetidine Ring Modifications

The azetidine’s secondary amine can be alkylated or acylated. Boc-deprotection (TFA/CH₂Cl₂) followed by reductive amination with aldehydes introduces diverse substituents, modulating physicochemical properties .

Future Research Directions

In Vivo Pharmacokinetic Profiling

While in vitro data are promising, studies assessing oral bioavailability, metabolic stability (e.g., CYP450 interactions), and tissue distribution are needed. Deuterium labeling at the azetidine methylene positions could facilitate mass spectrometry-based tracking.

Targeted Drug Delivery Systems

Conjugation to nanoparticle carriers (e.g., PLGA polymers) may improve solubility and tumor targeting. Preliminary work on oxazole-functionalized dendrimers shows enhanced payload capacity (>40% drug loading) .

Computational Modeling and QSAR

Machine learning models trained on oxazole-azetidine libraries could predict novel analogs with optimized binding to neurological targets. Molecular dynamics simulations may elucidate the role of azetidine puckering in receptor engagement .

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